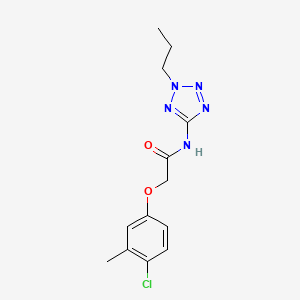
2-(4-chloro-3-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-3-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide is a synthetic organic compound that belongs to the class of phenoxyacetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide typically involves the following steps:
Preparation of 4-chloro-3-methylphenol: This can be achieved through the chlorination of 3-methylphenol.
Formation of 4-chloro-3-methylphenoxyacetic acid: This involves the reaction of 4-chloro-3-methylphenol with chloroacetic acid under basic conditions.
Synthesis of 2-propyl-2H-tetrazole: This can be synthesized from propylamine and sodium azide through a cyclization reaction.
Coupling Reaction: The final step involves the coupling of 4-chloro-3-methylphenoxyacetic acid with 2-propyl-2H-tetrazole in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the tetrazole ring.
Reduction: Reduction reactions could target the chloro group or the carbonyl group in the acetamide moiety.
Substitution: Nucleophilic substitution reactions could occur at the chloro group or the phenoxy ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydroxide or other strong bases.
Major Products
The major products would depend on the specific reaction conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Agricultural Chemistry: As a potential herbicide or pesticide due to its phenoxy structure.
Material Science: As a building block for the synthesis of novel polymers or materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application but could involve:
Binding to Enzymes or Receptors: Inhibiting or activating specific biological pathways.
Interference with Cellular Processes: Disrupting cell division or other critical processes in target organisms.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(2H-tetrazol-5-yl)acetamide
- 2-(3-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide
Uniqueness
The unique combination of the chloro, methyl, and tetrazole groups in 2-(4-chloro-3-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide may confer specific properties, such as enhanced binding affinity or selectivity for certain biological targets.
Properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(2-propyltetrazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN5O2/c1-3-6-19-17-13(16-18-19)15-12(20)8-21-10-4-5-11(14)9(2)7-10/h4-5,7H,3,6,8H2,1-2H3,(H,15,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRJBSMGQFEBMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1N=C(N=N1)NC(=O)COC2=CC(=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
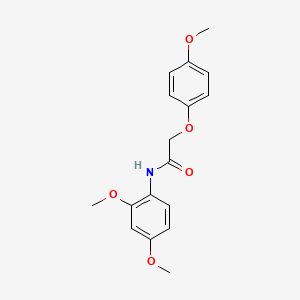
![N~1~-(TERT-BUTYL)-3-[(4-ISOPROPYLPHENOXY)METHYL]BENZAMIDE](/img/structure/B5798357.png)
![(5E)-5-[(5-phenylfuran-2-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B5798363.png)
![N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5798378.png)
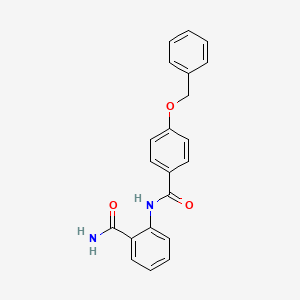
![3-[2-(4-biphenylyloxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5798390.png)
![Methyl 4-[[ethyl(2-methylprop-2-enyl)amino]methyl]benzoate](/img/structure/B5798401.png)
![(2E)-N-[(4-ethylphenyl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B5798412.png)
![4-methyl-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5798419.png)
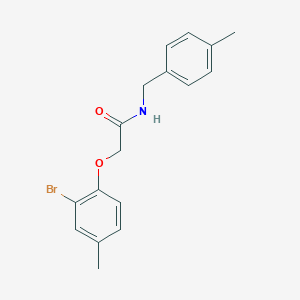
![N-[2-(acetylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5798442.png)
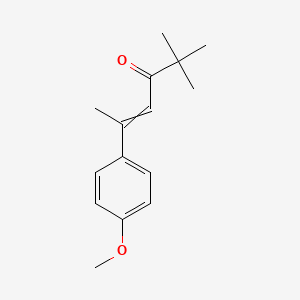

![N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-3-CYCLOHEXYLPROPANAMIDE](/img/structure/B5798472.png)
